

Application Notes and Protocols for m-PEG3- CH2COOH in Therapeutic Agent Development

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **m-PEG3-CH2COOH**, a methoxy-terminated polyethylene glycol carboxylic acid linker, in the development of novel therapeutic agents. This versatile linker is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where it offers a balance of hydrophilicity, flexibility, and defined length. Its properties can enhance the solubility and pharmacokinetic profile of the resulting therapeutic constructs.

Properties of m-PEG3-CH2COOH

m-PEG3-CH2COOH is a heterobifunctional linker featuring a methoxy-terminated triethylene glycol unit and a terminal carboxylic acid. The PEG component imparts increased water solubility to the molecule it is conjugated to, which can be advantageous for both in vitro handling and in vivo applications.[1][2] The terminal carboxylic acid provides a reactive handle for conjugation to amine-containing molecules, such as proteins, peptides, or small molecule ligands, typically through the formation of a stable amide bond.[3][4]



Property	Value	Reference
Molecular Formula	C9H18O6	[5]
Molecular Weight	222.24 g/mol	[5]
Appearance	Colorless to pale yellow oil or solid	[6]
Purity	Typically >95%	[5][7]
Solubility	Soluble in water and most organic solvents	[1]

Applications in Therapeutic Agent Development

The primary application of **m-PEG3-CH2COOH** is as a linker in the construction of complex therapeutic molecules.

PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][8] The linker plays a critical role in a PROTAC's efficacy, as its length and composition determine the proper orientation of the target protein and E3 ligase to form a productive ternary complex.[9] **m-PEG3-CH2COOH** provides a flexible and hydrophilic spacer of a defined length, which can be systematically varied to optimize the degradation of the target protein.[10][11]

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies consisting of a monoclonal antibody linked to a cytotoxic payload. The antibody directs the ADC to a specific antigen on the surface of cancer cells, where the payload is then released to induce cell death.[11][12] The linker in an ADC influences its stability, solubility, and the efficiency of payload release. While **m-PEG3-CH2COOH** is a non-cleavable linker, its hydrophilicity can improve the overall properties of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1]



Experimental Protocols

The following are generalized protocols for the conjugation of **m-PEG3-CH2COOH** to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. Note: These protocols should be optimized for specific applications.

Activation of m-PEG3-CH2COOH with EDC/NHS

This protocol describes the activation of the carboxylic acid group of **m-PEG3-CH2COOH** to form a more reactive NHS ester.

Materials:

- m-PEG3-CH2COOH
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
- Activation Buffer: 0.1 M MES, pH 6.0
- Reaction vials
- Magnetic stirrer and stir bar

Procedure (Organic Solvent):[13]

- Dissolve m-PEG3-CH2COOH (1 equivalent) in anhydrous DMF or DCM.
- Add NHS (1.2 equivalents) to the solution and stir until dissolved.
- Add EDC·HCl (1.2 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).



 The resulting solution containing the activated m-PEG3-NHS ester can be used directly in the next step.

Procedure (Aqueous Buffer):[4][14]

- Dissolve **m-PEG3-CH2COOH** (1 equivalent) in Activation Buffer.
- Add NHS or sulfo-NHS (1.5 equivalents) to the solution.
- Add EDC·HCl (1.5 equivalents) to the solution.
- Incubate the reaction at room temperature for 15-30 minutes.
- The activated linker solution is now ready for conjugation to the amine-containing molecule.

Reagent	Molar Excess (vs. m-PEG3- CH2COOH)	Purpose
EDC·HCI	1.2 - 1.5	Activates the carboxyl group to form an O-acylisourea intermediate.
NHS/sulfo-NHS	1.2 - 1.5	Reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.

Conjugation of Activated m-PEG3-CH2COOH to an Amine-Containing Molecule

This protocol describes the reaction of the activated m-PEG3-NHS ester with a primary amine to form a stable amide bond.

Materials:

- Activated m-PEG3-NHS ester solution (from Protocol 3.1)
- Amine-containing molecule (e.g., protein, peptide, small molecule)



- Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4, or another amine-free buffer at pH 7-8.
- Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
- Purification equipment (e.g., size-exclusion chromatography, dialysis, HPLC).

Procedure:

- Dissolve the amine-containing molecule in the Coupling Buffer.
- Add the activated m-PEG3-NHS ester solution to the amine-containing molecule solution.
 The molar ratio of the activated linker to the amine will need to be optimized but a starting point of 5-20 fold molar excess of the linker is common for protein conjugations.
- Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.
- Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
- Purify the conjugate using an appropriate method to remove unreacted linker and byproducts. For proteins, size-exclusion chromatography or dialysis are common. For small molecules, HPLC is typically used.

Characterization of Conjugates

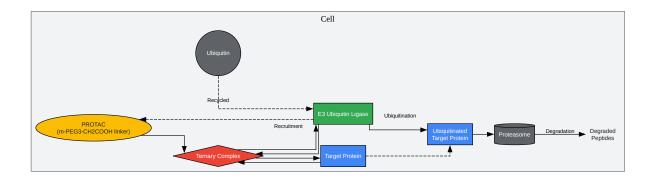
The resulting therapeutic agent should be thoroughly characterized to ensure its identity, purity, and functionality.



Characterization Technique	Parameter Measured
Mass Spectrometry (MS)	Confirms the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR) for ADCs.[12]
High-Performance Liquid Chromatography (HPLC)	Assesses the purity of the conjugate and can be used to quantify the amount of unconjugated starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Confirms the structure of small molecule conjugates (e.g., PROTACs).
Enzyme-Linked Immunosorbent Assay (ELISA)	Confirms the binding activity of the antibody portion of an ADC to its target antigen.
Cell-based Assays	Determines the biological activity of the therapeutic agent, such as target protein degradation for PROTACs or cytotoxicity for ADCs.

Visualizations PROTAC Mechanism of Action



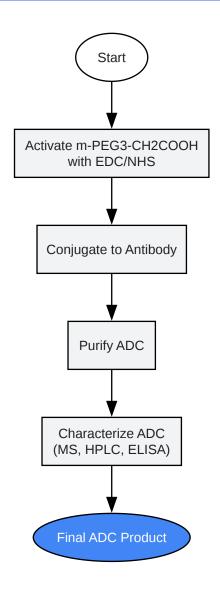


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Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for ADC Synthesis

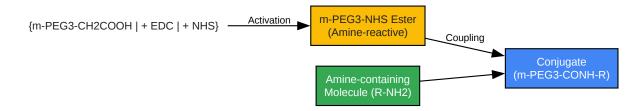




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Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

EDC/NHS Coupling Reaction



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